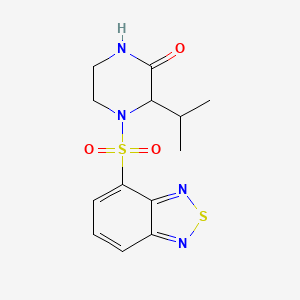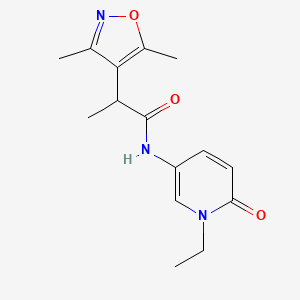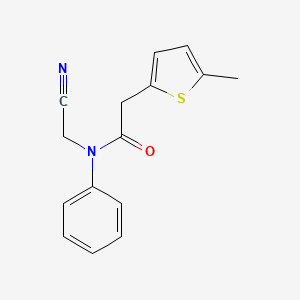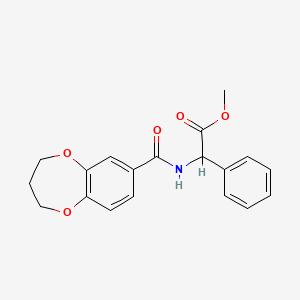
2-(Quinoxalin-2-ylamino)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Quinoxalin-2-ylamino)cyclohexan-1-ol is an organic compound that belongs to the class of quinoxaline derivatives. It has been synthesized and studied extensively due to its potential applications in various fields of scientific research.
Mécanisme D'action
The mechanism of action of 2-(Quinoxalin-2-ylamino)cyclohexan-1-ol is not fully understood. However, it is believed to exert its effects through various pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been shown to disrupt bacterial and fungal cell membranes, leading to cell death. Additionally, it has been shown to scavenge free radicals and prevent oxidative damage.
Biochemical and Physiological Effects
2-(Quinoxalin-2-ylamino)cyclohexan-1-ol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been shown to inhibit the growth of bacteria and fungi, leading to cell death. Additionally, it has been shown to scavenge free radicals and prevent oxidative damage, which can lead to various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(Quinoxalin-2-ylamino)cyclohexan-1-ol in lab experiments is its potential applications in various fields of scientific research. It has been shown to have anticancer, antimicrobial, and antioxidant properties, which can be useful in the development of new drugs and therapies. However, one limitation of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on certain cell types, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 2-(Quinoxalin-2-ylamino)cyclohexan-1-ol. One direction is the development of new drugs and therapies based on its anticancer, antimicrobial, and antioxidant properties. Another direction is the study of its potential toxicity and the development of safer derivatives. Additionally, further research is needed to fully understand its mechanism of action and its potential applications in other fields of scientific research.
In conclusion, 2-(Quinoxalin-2-ylamino)cyclohexan-1-ol is an organic compound that has been synthesized and studied extensively due to its potential applications in various fields of scientific research. It has been shown to have anticancer, antimicrobial, and antioxidant properties, and its mechanism of action is not fully understood. While it has potential advantages for lab experiments, its potential toxicity should also be considered. Further research is needed to fully understand its potential applications and limitations.
Méthodes De Synthèse
The synthesis of 2-(Quinoxalin-2-ylamino)cyclohexan-1-ol involves the reaction of quinoxaline-2-carboxylic acid with cyclohexanone in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline solid that can be purified by recrystallization.
Applications De Recherche Scientifique
2-(Quinoxalin-2-ylamino)cyclohexan-1-ol has been widely used in scientific research due to its potential applications in various fields. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated as a potential antimicrobial agent due to its ability to inhibit the growth of bacteria and fungi. Additionally, it has been studied as a potential antioxidant due to its ability to scavenge free radicals.
Propriétés
IUPAC Name |
2-(quinoxalin-2-ylamino)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c18-13-8-4-3-7-12(13)17-14-9-15-10-5-1-2-6-11(10)16-14/h1-2,5-6,9,12-13,18H,3-4,7-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZZXLCUKUDMOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC2=NC3=CC=CC=C3N=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Quinoxalin-2-ylamino)cyclohexan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-[(3,5-dimethoxyphenyl)methyl]ethanamine](/img/structure/B7572373.png)
![(2,3-Difluorophenyl)-[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7572374.png)

![[4-(2-Methylanilino)piperidin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7572391.png)
![3-fluoro-4-nitro-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B7572401.png)
![2-[2-[4-(2-Fluorophenyl)piperazin-1-yl]ethoxy]ethanol](/img/structure/B7572410.png)
![Methyl 2-[2-[(2-methoxy-2-phenylacetyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B7572411.png)


![4-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-3-phenyl-1,2,4-oxadiazol-5-one](/img/structure/B7572429.png)
![Methyl 2-[[2-(4-cyanophenoxy)acetyl]amino]-2-phenylacetate](/img/structure/B7572445.png)

![[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]-(2-hydroxyphenyl)methanone](/img/structure/B7572463.png)